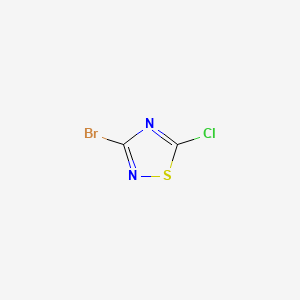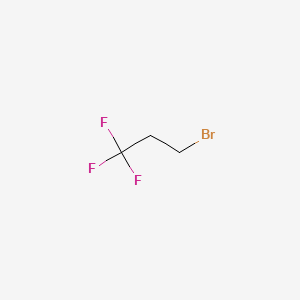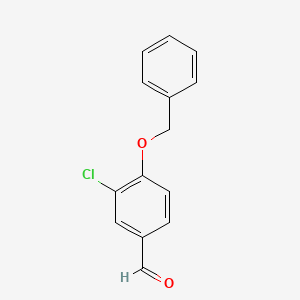
4-(Benzyloxy)-3-chlorobenzaldehyde
概要
説明
4-(Benzyloxy)-3-chlorobenzaldehyde is a chemical compound that has been the subject of various synthesis methods due to its potential applications in pharmaceuticals and organic chemistry. The compound is characterized by a benzaldehyde group substituted with a benzyloxy group at the fourth position and a chlorine atom at the third position on the benzene ring.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a safe and convenient method for synthesizing 4-benzyloxy-3-chloroaniline, which shares a similar structure with 4-(Benzyloxy)-3-chlorobenzaldehyde, has been developed. This involves the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, yielding high purity and high yield, suitable for large-scale production . Another study describes the synthesis of 4-chlorobenzaldehyde through the Sommelet reaction, which could be adapted for the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde by introducing the benzyloxy group . Additionally, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde has been achieved through esterification, Fries rearrangement, and Vilsmeier reaction, indicating a pathway that could potentially be modified for the synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3-chlorobenzaldehyde consists of a benzene ring with an aldehyde functional group, a benzyloxy substituent, and a chlorine atom. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as condensation, due to the reactivity of the aldehyde group. The benzyloxy group may also influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .
Chemical Reactions Analysis
While the specific chemical reactions of 4-(Benzyloxy)-3-chlorobenzaldehyde are not detailed in the provided papers, the studies on related compounds suggest potential reactivity. For example, the aldehyde group can undergo nucleophilic addition reactions, and the benzyloxy group could be involved in etherification reactions as seen in the synthesis of 3,4-dihydro-1,4-benzoxazines . The chlorine atom also provides a site for further substitution reactions, which could be exploited in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical properties of 4-(Benzyloxy)-3-chlorobenzaldehyde can be inferred from related compounds. For instance, 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde has a melting point of 88-90 ℃ and a high purity of 98.21%, suggesting that 4-(Benzyloxy)-3-chlorobenzaldehyde may have similar characteristics . The chemical properties, such as reactivity and stability, are likely influenced by the presence of the aldehyde and benzyloxy groups, as well as the chlorine atom, which can affect the electron distribution within the molecule and its interactions with other chemical species .
科学的研究の応用
Synthesis and Structural Analysis
4-(Benzyloxy)-3-chlorobenzaldehyde and its derivatives are utilized in various synthesis and structural analysis studies. For instance, Kumar et al. (2016) synthesized a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through a Knoevenagel condensation reaction, further analyzing its structure and antimicrobial properties (Kumar et al., 2016). Møllendal et al. (1998) determined the molecular structure of gaseous 4-chlorobenzaldehyde using electron diffraction, microwave spectroscopy, and ab initio calculations (Møllendal et al., 1998).
Luminescent Properties and Coordination Compounds
The compound is also investigated for its influence on luminescent properties and in the synthesis of coordination compounds. Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds, highlighting how electron-releasing and withdrawing groups impact their photophysical properties (Sivakumar et al., 2010).
Antimicrobial and Antitubercular Activities
In the realm of antimicrobial and antitubercular activities, Nimbalkar et al. (2018) synthesized a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, demonstrating promising in vitro antitubercular activity (Nimbalkar et al., 2018).
Supramolecular Hosts and Cyclization Studies
The compound is also integral in supramolecular chemistry and cyclization studies. Huc et al. (2010) investigated 4-(benzyloxy)phenol/formaldehyde reactions, leading to the synthesis of various calixarenes, which have potential as supramolecular hosts (Huc et al., 2010). Additionally, Khoury (1978) explored the preparation of 3,4-dihydrocarbostyril via homolytic aromatic substitution using derivatives of 4-chlorobenzaldehyde (Khoury, 1978).
Anticancer Activity
Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against the HL-60 cell line, establishing preliminary structure-activity relationships (Lin et al., 2005).
Alkali-cation Complexing and Functionalization
Miyazaki et al. (1982) prepared benzyloxymethyl-12-crown-4 derivatives from 3-benzyloxy-1,2-propanediol, discussing their alkali-cation complexing properties (Miyazaki et al., 1982). Aksjonova et al. (2012) investigated the functionalization of 3-chlorobenzaldehyde, preparing various substituted derivatives for further chemical applications (Aksjonova et al., 2012).
Safety And Hazards
The specific safety and hazards associated with 4-(Benzyloxy)-3-chlorobenzaldehyde are not detailed in the available resources. However, similar compounds may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled67.
将来の方向性
The future directions for the use of 4-(Benzyloxy)-3-chlorobenzaldehyde are not explicitly mentioned in the available resources. However, similar compounds have been used in various scientific research applications, including asymmetric synthesis, catalysis, and drug development8.
Please note that this information is based on the available resources and may not fully cover the requested analysis of 4-(Benzyloxy)-3-chlorobenzaldehyde. For a comprehensive analysis, further research and expert consultation in the field of chemistry may be required.
特性
IUPAC Name |
3-chloro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPGRCKILOWFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370749 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chlorobenzaldehyde | |
CAS RN |
66422-84-2 | |
| Record name | 4-(Benzyloxy)-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

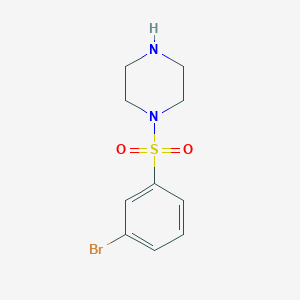
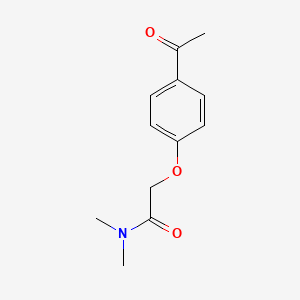
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

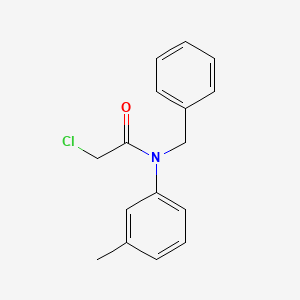
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)



![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

